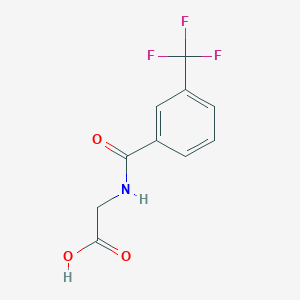
2-(3-(Trifluoromethyl)benzamido)acetic acid
Cat. No. B097685
M. Wt: 247.17 g/mol
InChI Key: ZDGGJQMSELMHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08575173B2
Procedure details


Glycine 0.763 g (10.16 mmol) was suspended into acetonitrile 20 ml and 2M NaOH aqueous solution 12.7 ml (25.40 mmol, 2.5 eq.) was also added. After chilling at 0-3° C., 2.12 g (10.16 mmol, 1.0 eq.) of 3-(trifluoromethyl)-benzoyl chloride was diluted with 4 ml acetonitrile and was added dropwise slowly to reaction mixture. After one hour agitation at same temperature, pH was controlled to 2 to 3 with 3N hydrochloric acid aqueous solution. After keeping upright at room temperature, upper organic solution was separated, and lower aqueous solution was extracted with ethylacetate three times. Those organic solution obtained as above was brought all together, dried with anhydrous magnesium sulfate and concentrated removing its solvent under decompression. Residues was solidified with tolene, filtered, washed with normal hexane and 2.28 g (91%) target compound as white solid was yielded.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[F:8][C:9]([F:20])([F:19])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14].Cl>C(#N)C>[F:8][C:9]([F:19])([F:20])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.763 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.12 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
1.5 (± 1.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was also added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise slowly to reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After keeping upright at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upper organic solution was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
lower aqueous solution was extracted with ethylacetate three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Those organic solution obtained as
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing its solvent under decompression
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with normal hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.28 g (91%) target compound as white solid was yielded
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C(=O)NCC(=O)O)C=CC1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
